Methyl 3-(5-methyl-2-furanyl)propionate
Description
Methyl 3-(5-methyl-2-furanyl)propionate is an ester derivative featuring a 5-methyl-substituted furan ring linked to a propionate backbone. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs suggest it is likely a liquid at room temperature, soluble in organic solvents, and serves as an intermediate in organic synthesis or fragrance industries.
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 3-(5-methylfuran-2-yl)propanoate |
InChI |
InChI=1S/C9H12O3/c1-7-3-4-8(12-7)5-6-9(10)11-2/h3-4H,5-6H2,1-2H3 |
InChI Key |
BIBWBGFNNLKVAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Heterocyclic Influence :
- Furan vs. Thiophene : The oxygen atom in furan (target compound) confers moderate electron density, making it less reactive in electrophilic substitutions compared to thiophene (sulfur analog), which is more electron-rich .
- Substituent Effects : The 5-methyl group on the furan ring (target) donates electrons, enhancing ring stability, whereas a 5-formyl group () withdraws electrons, increasing susceptibility to nucleophilic attacks .
Functional Group Variations: Mercapto vs. Hydroxyl: The thiol group in furfuryl 3-mercapto-2-methylpropionate () is highly reactive, enabling disulfide bond formation, unlike the inert methyl ester in the target compound.
Physical Properties: Thiophene and furan derivatives (e.g., –13) are typically liquids with low melting points, while phenolic analogs () are solids due to intermolecular hydrogen bonding .
Applications :
- Esters with electron-donating groups (e.g., methyl) are preferred in fragrance industries for stability, while thiol- or formyl-containing analogs () are utilized in dynamic synthetic routes .
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